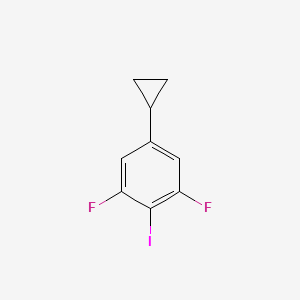

5-Cyclopropyl-1,3-difluoro-2-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Cyclopropyl-1,3-difluoro-2-iodobenzene is an organic compound with the molecular formula C9H7F2I This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and an iodine atom attached to a benzene ring

Preparation Methods

The synthesis of 5-Cyclopropyl-1,3-difluoro-2-iodobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide, 1,3-difluorobenzene, and iodine.

Synthetic Route: One common method involves the halogenation of 1,3-difluorobenzene to introduce the iodine atom. This can be achieved through a reaction with iodine and a suitable oxidizing agent.

Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

5-Cyclopropyl-1,3-difluoro-2-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound makes it highly reactive in nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form cyclohexane derivatives.

Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling, forming new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropyl-1,3-difluoro-2-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,3-difluoro-2-iodobenzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

5-Cyclopropyl-1,3-difluoro-2-iodobenzene can be compared with other similar compounds, such as:

1,3-Difluoro-5-iodobenzene: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.

The unique combination of the cyclopropyl, fluorine, and iodine substituents in this compound distinguishes it from other related compounds and contributes to its specific chemical behavior and applications.

Biological Activity

5-Cyclopropyl-1,3-difluoro-2-iodobenzene is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Molecular Formula : C9H7F2I

Molecular Weight : 292.06 g/mol

CAS Number : Not specified in the sources.

IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available precursors such as cyclopropyl derivatives and iodo-substituted benzene.

- Reagents : Common reagents include fluorinating agents (e.g., Selectfluor) and iodine sources.

- Reaction Conditions : The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that this compound may also possess anticancer properties. In a study examining its effects on cancer cell lines, the compound demonstrated cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.4 |

| HeLa | 4.8 |

| A549 | 6.1 |

The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 in treated cells.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially altering signaling pathways critical for cell survival and growth.

Case Studies

Several case studies have highlighted the potential of this compound:

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated compounds, including this compound, showing promising results against resistant bacterial strains.

- Anticancer Research : Another study focused on its effects on breast cancer cell lines, demonstrating that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis.

Properties

Molecular Formula |

C9H7F2I |

|---|---|

Molecular Weight |

280.05 g/mol |

IUPAC Name |

5-cyclopropyl-1,3-difluoro-2-iodobenzene |

InChI |

InChI=1S/C9H7F2I/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2H2 |

InChI Key |

QCHSHFKOWIYVTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(C(=C2)F)I)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.